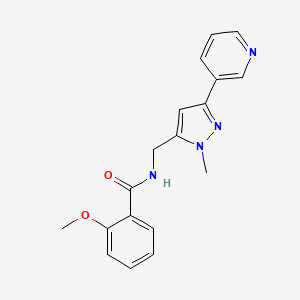

2-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide

Description

2-Methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide is a benzamide derivative featuring a methoxy group at the 2-position of the benzoyl moiety. The compound’s structure includes a pyrazole ring substituted with a methyl group at the N1 position and a pyridin-3-yl group at the C3 position, connected to the benzamide via a methylene (-CH2-) bridge. This hybrid structure combines aromatic and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

2-methoxy-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-22-14(10-16(21-22)13-6-5-9-19-11-13)12-20-18(23)15-7-3-4-8-17(15)24-2/h3-11H,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDMMZTVPWRWOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.

Attachment of the pyridine ring: The pyrazole intermediate is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.

Formation of the benzamide core: The final step involves the reaction of the pyrazolylmethyl-pyridine intermediate with 2-methoxybenzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.

Major Products

Oxidation: Formation of 2-hydroxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide.

Reduction: Formation of the corresponding amine derivative.

Substitution: Formation of nitro or halogenated derivatives of the benzamide core.

Scientific Research Applications

2-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structure.

Material Science: The compound’s properties may be useful in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and molecular docking simulations.

Comparison with Similar Compounds

(1) 2-Iodo-N-[3-(Pyridin-3-yl)-1H-Pyrazol-5-yl]Benzamide (14)

- Structural Differences : The iodine substituent at C2 (vs. methoxy in the target) introduces steric bulk and electron-withdrawing effects. The pyrazole lacks methylation at N1, reducing steric protection of the heterocycle.

- Implications : Iodo-substituted benzamides are often used in radiolabeling or as heavy-atom derivatives for crystallography. The absence of N1-methylation may increase pyrazole reactivity .

(2) BI81663

- Structural Differences : Replaces pyridin-3-yl with thiophene (electron-rich sulfur heterocycle) and substitutes chloro at C2.

- Chloro groups enhance lipophilicity but may reduce metabolic stability .

(3) 2-Bromo-5-Methoxy Analogue

- Structural Differences : Bromo (C2) and methoxy (C5) substituents create a distinct electronic profile. Pyrazole is linked to pyridine at C4 (vs. C3 in the target).

- Implications : Bromo’s steric hindrance could disrupt binding in enzymatic pockets. The C4-pyridine linkage may alter spatial orientation in target interactions .

(4) Acetamide Derivative

- Structural Differences : Replaces benzamide with acetamide and pyridin-3-yl with pyridin-4-yl.

- Pyridin-4-yl’s nitrogen orientation may disrupt hydrogen bonding .

(5) Sulfonamide Derivative

- Structural Differences : Substitutes benzamide with benzenesulfonamide and adds an acetyl group.

- Implications: Sulfonamides are more acidic than benzamides, enhancing hydrogen-bond acceptor capacity.

Physicochemical and Spectroscopic Characterization Trends

- Spectroscopy :

- Thermal Properties :

- Melting points and solubility data are absent in the evidence but can be inferred: methoxy and pyridine groups likely enhance water solubility compared to halogenated analogs.

Biological Activity

2-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications based on various studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 298.35 g/mol. Its structure consists of a methoxy group, a benzamide moiety, and a pyridinyl-pyrazole unit, which are crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the pyrazole ring have shown promising results in inhibiting the proliferation of various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HepG2 (liver cancer) | 54.25 | |

| Compound B | HeLa (cervical cancer) | 38.44 | |

| Compound C | MCF7 (breast cancer) | 32.0 |

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell growth and survival.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It has been noted that compounds with similar structures can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated cells. For example, one study reported an inhibition rate of 97.7% at a concentration of 10 µM, indicating strong anti-inflammatory potential .

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Kinases : It acts as an inhibitor of p38 MAPK pathways, which are crucial in inflammatory responses and cancer progression.

- Cytokine Modulation : The compound modulates cytokine production, thereby influencing immune responses.

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Case Study A : A clinical trial involving a related pyrazole derivative showed significant tumor reduction in patients with advanced liver cancer, leading to further investigations into its mechanism and efficacy .

- Case Study B : Another study focused on the anti-inflammatory effects in rheumatoid arthritis models demonstrated that treatment with pyrazole derivatives resulted in decreased joint swelling and pain scores .

Q & A

Q. What protocols ensure reproducibility in crystallographic data across different research groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.